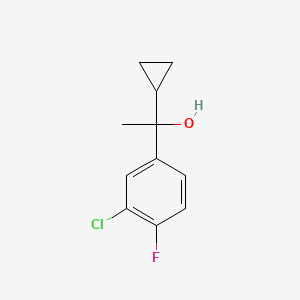![molecular formula C13H9F3S B7997696 1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997696.png)
1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9F3S and a molecular weight of 254.27 g/mol This compound features a benzene ring substituted with a fluoro group and a sulfanylmethyl group attached to a difluorophenyl ring
Preparation Methods
The synthesis of 1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a fluoro-substituted benzene derivative reacts with a sulfanylmethyl group . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the substitution process. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanylmethyl group to a thiol or a sulfide.
Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism by which 1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and sulfanylmethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-Fluoro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene can be compared with other similar compounds, such as:
1-Fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene: Similar structure but with the fluoro group in a different position, which can affect its reactivity and binding properties.
1-Chloro-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene: Substitution of the fluoro group with a chloro group, leading to different chemical and biological properties.
1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene: Variation in the substitution pattern on the phenyl ring, impacting its overall behavior in chemical reactions and biological systems.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1,3-difluoro-5-[(3-fluorophenyl)methylsulfanyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-10-3-1-2-9(4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZCWKPBWXFVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Difluoro-5-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7997662.png)
![4-[(n-Butyloxy)methyl]thiophenol](/img/structure/B7997668.png)

![3-[2-(Dimethylamino)phenyl]-3-pentanol](/img/structure/B7997675.png)
![O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7997695.png)
![2-[2-(Trifluoromethoxy)benzoyl]thiazole](/img/structure/B7997703.png)



